REACTION_SMILES
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[Cl:1][c:2]1[cH:3][c:4]([CH3:8])[n:5][n:6]1[CH3:7].[OH:14][N+:15]([O-:16])=[O:17].[S:9](=[O:10])(=[O:11])([OH:12])[OH:13]>>[Cl:1][c:2]1[c:3]([N+:15](=[O:14])[O-:16])[c:4]([CH3:8])[n:5][n:6]1[CH3:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(Cl)n(C)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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Cc1nn(C)c(Cl)c1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |